molecular formula C8H14OSn B14403385 Stannane, trimethyl(5-methyl-2-furanyl)- CAS No. 86134-28-3

Stannane, trimethyl(5-methyl-2-furanyl)-

Cat. No.: B14403385
CAS No.: 86134-28-3
M. Wt: 244.91 g/mol
InChI Key: OKDSNARMRJGVFB-UHFFFAOYSA-N
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Description

Stannane, trimethyl(5-methyl-2-furanyl)- is an organotin compound characterized by the presence of a tin atom bonded to three methyl groups and a 5-methyl-2-furanyl group. This compound is part of the broader class of organotin compounds, which are known for their diverse applications in organic synthesis, catalysis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stannane, trimethyl(5-methyl-2-furanyl)- typically involves the reaction of trimethyltin chloride with 5-methyl-2-furanyl lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The general reaction scheme is as follows:

(CH3)3SnCl+5-methyl-2-furanyl-Li(CH3)3Sn(5-methyl-2-furanyl)+LiCl\text{(CH}_3\text{)}_3\text{SnCl} + \text{5-methyl-2-furanyl-Li} \rightarrow \text{(CH}_3\text{)}_3\text{Sn(5-methyl-2-furanyl)} + \text{LiCl} (CH3​)3​SnCl+5-methyl-2-furanyl-Li→(CH3​)3​Sn(5-methyl-2-furanyl)+LiCl

Industrial Production Methods

Industrial production of stannane, trimethyl(5-methyl-2-furanyl)- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Stannane, trimethyl(5-methyl-2-furanyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The methyl groups or the 5-methyl-2-furanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Tin oxides and furan derivatives.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Various substituted organotin compounds.

Scientific Research Applications

Stannane, trimethyl(5-methyl-2-furanyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of stannane, trimethyl(5-methyl-2-furanyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions and participate in redox reactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tributylstannane
  • Trimethylstannane
  • Triphenylstannane

Uniqueness

Stannane, trimethyl(5-methyl-2-furanyl)- is unique due to the presence of the 5-methyl-2-furanyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other organotin compounds and contributes to its unique reactivity and applications.

Properties

CAS No.

86134-28-3

Molecular Formula

C8H14OSn

Molecular Weight

244.91 g/mol

IUPAC Name

trimethyl-(5-methylfuran-2-yl)stannane

InChI

InChI=1S/C5H5O.3CH3.Sn/c1-5-3-2-4-6-5;;;;/h2-3H,1H3;3*1H3;

InChI Key

OKDSNARMRJGVFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)[Sn](C)(C)C

Origin of Product

United States

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